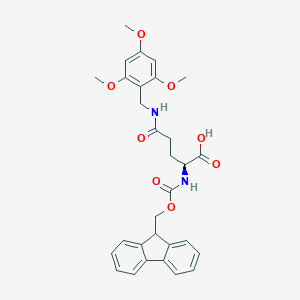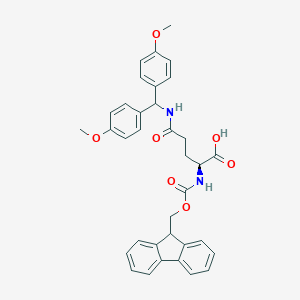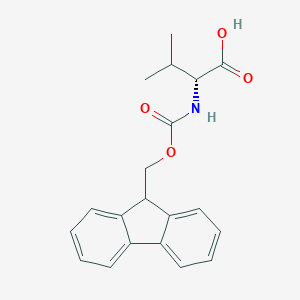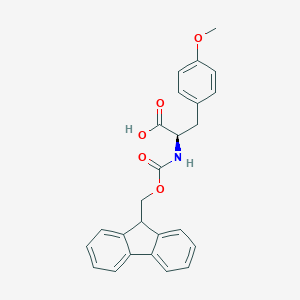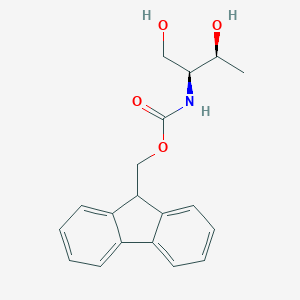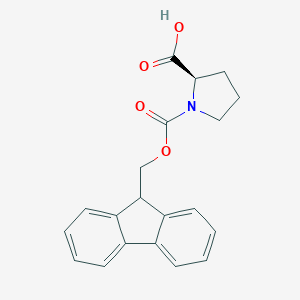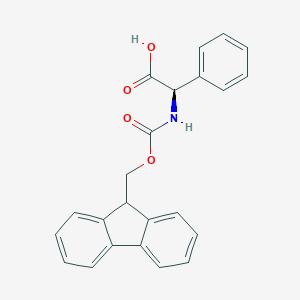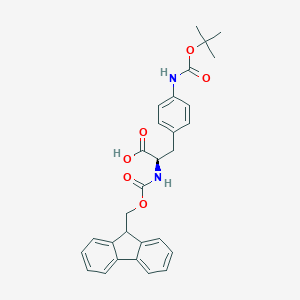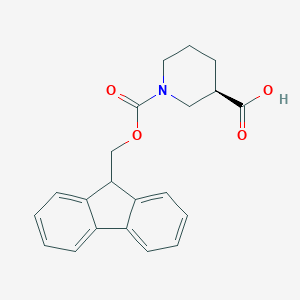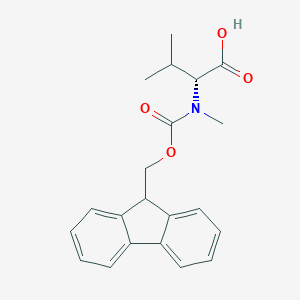
Fmoc-D-谷氨酸-OtBu
描述
Fmoc-D-Glu-OtBu is the standard Fmoc-protected derivative of Glu used in peptide synthesis . It is used for coupling glutamic acid into peptide sequences .
Synthesis Analysis
The synthesis of Fmoc-D-Glu-OtBu involves several steps . It starts with the preparation of Glu (OtBu)2. Then, 1-tert-butyl ester of the Glu (OtBu)2 is selectively removed through copper salt to obtain Cu [Glu (OtBu)]x (x is equal to 1-2). Copper is then removed to obtain Glu (OtBu). Finally, Glu (OtBu) is reacted with Fmoc-Osu or Fmoc-Cl to obtain Fmoc-Glu (OtBu) .Molecular Structure Analysis
The molecular formula of Fmoc-D-Glu-OtBu is C24H27NO6 . Its molecular weight is 425.47 g/mol .Chemical Reactions Analysis
Fmoc-D-Glu-OtBu is widely used as a building block in peptide synthesis for the protection of amine groups . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical And Chemical Properties Analysis
Fmoc-D-Glu-OtBu is a white powder . It has an optical activity of [α]/D +4.5±1, c = 1 in acetic acid: water (4:1) . Its melting point is between 86-96 °C .科学研究应用
Organic Chemistry - Peptide Synthesis
Application Summary
Fmoc-D-Glu(OtBu)-OH is a derivative of glutamic acid that is commonly used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the OtBu (tert-butyl) is a protective group for the carboxyl group. These protective groups are necessary to prevent unwanted reactions during the synthesis process.
Methods of Application
In peptide synthesis, Fmoc-D-Glu(OtBu)-OH is typically used in a stepwise manner. The Fmoc group is first removed using a deprotection step, usually with an organic base such as piperidine. This reveals the free amine group, which can then react with the carboxyl group of another amino acid to form a peptide bond. The OtBu group remains intact during this process, protecting the side chain carboxyl group of the glutamic acid residue. After the desired sequence has been assembled, the OtBu group can be removed in a final deprotection step, usually using an acid such as trifluoroacetic acid (TFA).
Results and Outcomes
The use of Fmoc-D-Glu(OtBu)-OH in peptide synthesis allows for the precise assembly of peptide sequences, including those containing the amino acid glutamic acid. This is crucial in the study of proteins and their functions, as it allows researchers to create specific peptide sequences for study .
Organic Chemistry - Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids
Application Summary
Fmoc-D-Glu(OtBu)-OH has been used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a palladium catalyst .
Methods of Application
In this application, Fmoc-D-Glu(OtBu)-OH is used as a ligand to facilitate the C-H activation of cyclopropane carboxamides. This reaction is typically carried out under mild conditions and in the presence of a palladium catalyst .
Results and Outcomes
The use of Fmoc-D-Glu(OtBu)-OH in this reaction allows for the selective synthesis of cis-substituted cyclopropane carboxylic acids, which are valuable building blocks in organic synthesis .
Organic Chemistry - Synthesis of Multi-Small Molecule-Conjugated PTX (Paclitaxel) Derivatives
Application Summary
Fmoc-D-Glu(OtBu)-OH has been used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
Methods of Application
In this application, Fmoc-D-Glu(OtBu)-OH is used as a linker to attach multiple small molecules to a paclitaxel core. The Fmoc group is first removed, revealing a free amine group that can react with the carboxyl group of another molecule to form an amide bond. The OtBu group remains intact during this process, protecting the side chain carboxyl group of the glutamic acid residue .
Results and Outcomes
The use of Fmoc-D-Glu(OtBu)-OH in this reaction allows for the synthesis of multi-small molecule-conjugated PTX derivatives, which can have enhanced therapeutic properties compared to paclitaxel alone .
Organic Chemistry - pH-Controlled Ambidextrous Gelation
Application Summary
Fmoc-D-Glu(OtBu)-OH has been used in the creation of hydrogels, which find a wide range of applications . The presence of an additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .
Methods of Application
In this application, Fmoc-D-Glu(OtBu)-OH is used as a low molecular weight gelator (LMWG). The gelation of Fmoc-K (Fmoc) is pH-controlled, demonstrating the benefit of a second Fmoc moiety in inducing gelation in a LMWG .
Results and Outcomes
The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Organic Chemistry - Greening Fmoc/tBu Solid-Phase Peptide Synthesis
Application Summary
Fmoc-D-Glu(OtBu)-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings .
Methods of Application
This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .
Results and Outcomes
In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
安全和危害
When handling Fmoc-D-Glu-OtBu, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu-OtBu | |
CAS RN |
109745-15-5 | |
| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



